
1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,5-bisphosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,5-bisphosphate) is a 1-phosphatidyl-1D-myo-inositol 3,5-bisphosphate in which both phosphatidyl acyl groups are specified as octanoyl It is a 1-phosphatidyl-1D-myo-inositol 3,5-bisphosphate and an octanoate ester. It is a conjugate acid of a 1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,5-bisphosphate)(5-).
Scientific Research Applications
Synthesis and Biochemical Applications
Regioselective Synthesis : A method for constructing the diacylglycerol moiety with varying fatty acid chains, including 1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,5-bisphosphate), was developed. This methodology facilitated the synthesis of cell-signaling molecules like PI(3,5)P2 and their biotinylated derivatives, used for identifying PI(3,5)P2-binding proteins in adrenal neurosecretory cells (Anderson, Osborne, Meunier, & Painter, 2010).
Inositide Interaction with AP-3 Protein : Soluble dioctanoyl-phosphatidylinositol variants showed significant interaction with the clathrin assembly protein AP-3, impacting clathrin assembly. This finding indicates a pivotal role in vesicle trafficking within nerve terminals (Hao et al., 1997).
Enzymatic Activity and Cellular Processes
- Phospholipase C-delta 1 Activation : Studies on short acyl chain inositol lipids, including 1,2-dioctanoyl-sn-glycero-3-phosphoinositol, revealed insights into the activation mechanisms of phosphoinositide-specific phospholipase C-delta 1. This enzyme plays a role in various cellular processes, including signal transduction (Rebecchi, Eberhardt, Delaney, Ali, & Bittman, 1993).
Photoactivatable Derivatives and Biological Studies
- Synthesis of Photoactivatable Derivatives : Analogues of phosphatidylinositol bisphosphates, including derivatives of 1,2-dioctanoyl-sn-glycero-3-phosphoinositol, were synthesized for biological studies. These derivatives facilitate the investigation of phosphoinositide functions in cellular signaling (Chen, Profit, & Prestwich, 1996).
Physiological and Biological Roles
- Role in Stress Adaptation : Research on Archaeoglobus fulgidus revealed the use of inositol derivatives, including myo-inositol phosphates, in response to environmental stresses. These compounds, including derivatives of 1,2-dioctanoyl-sn-glycero-3-phosphoinositol, are crucial for stress adaptation in microorganisms (Borges et al., 2006).
Membrane Biophysics
- Compressibility Modulation by Calcium Ions : The mechanical properties of phosphoinositides, including those related to 1,2-dioctanoyl-sn-glycero-3-phosphoinositol, are modulated by physiological levels of calcium ions. This modulation is critical in cellular processes like exocytosis and endocytosis (Badiambile & Forstner, 2015).
properties
Molecular Formula |
C25H49O19P3 |
|---|---|
Molecular Weight |
746.6 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C25H49O19P3/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-25-21(29)23(42-45(31,32)33)20(28)24(22(25)30)43-46(34,35)36/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36)/t17-,20?,21-,22-,23-,24+,25?/m1/s1 |
InChI Key |
QXHVLVSULWMTCV-MKRLDBNQSA-N |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC |
SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



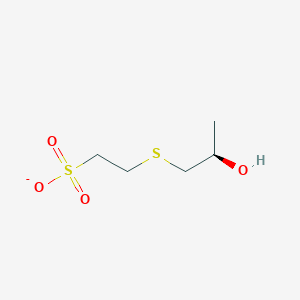
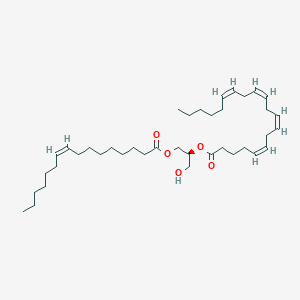
![(3aR,4S,9aR,9bS)-N,2-bis(4-chlorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide](/img/structure/B1243462.png)
![3-chloro-N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-4-methylaniline](/img/structure/B1243464.png)
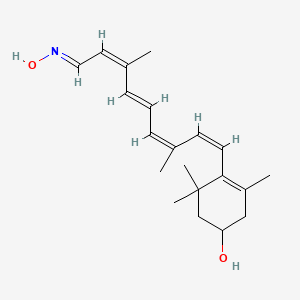
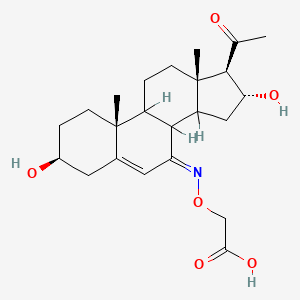
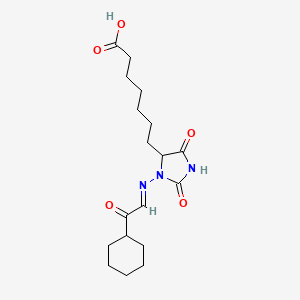
![7-Methyl-4-(2-methylthiophen-3-yl)-10-thia-3,6-diazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-amine](/img/structure/B1243469.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243472.png)
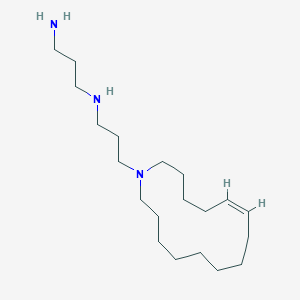

![(1R,8S,11R,17S,20R,23S)-11,20-dibenzyl-23-[(2S)-butan-2-yl]-10-methyl-3,4,10,13,19,22,25,26-octazatetracyclo[23.4.0.03,8.013,17]nonacosa-4,26-diene-2,9,12,18,21,24-hexone](/img/structure/B1243476.png)
![6-[(4-Carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1243477.png)